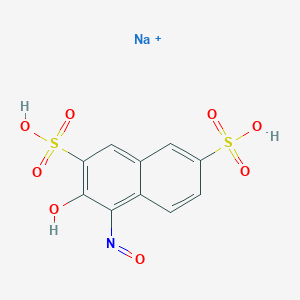
1,4-Benzenediamine, N-phenyl-, monohydrochloride
Vue d'ensemble
Description
1,4-Benzenediamine, N-phenyl-, monohydrochloride is a chemical compound that is related to aromatic amines. It is a derivative of 1,4-benzenediamine (also known as p-phenylenediamine or PPD), which is an organic compound used in various industrial applications, including the synthesis of polymers and dyes. The addition of an N-phenyl group and a monohydrochloride moiety alters the properties of the base compound, potentially affecting its reactivity and solubility.
Synthesis Analysis
The synthesis of related aromatic amine compounds often involves nucleophilic substitution reactions or oxidative polymerization. For instance, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was synthesized through nucleophilic acyl substitution under basic conditions . Similarly, poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) was synthesized by chemical oxidative polymerization of p-phenylenediamine . These methods could potentially be adapted for the synthesis of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, although specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of aromatic amines can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol, was determined using X-ray diffraction, IR, 1H NMR, and 13C NMR . These techniques could be employed to analyze the molecular structure of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, providing insights into its geometry, electronic configuration, and intramolecular interactions.
Chemical Reactions Analysis
Aromatic amines can undergo a variety of chemical reactions. Electrochemical oxidation of N-phenyl-1,4-phenylenediamine, a related compound, resulted in the formation of N-phenyl-1,4-phenylenediimine and a quinone derivative . This indicates that 1,4-Benzenediamine, N-phenyl-, monohydrochloride may also participate in oxidation reactions, potentially leading to the formation of similar products.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic amines can be influenced by their functional groups. For instance, the introduction of a monohydrochloride group may enhance the solubility of 1,4-Benzenediamine, N-phenyl- in polar solvents. The chromatographic determination of a structurally similar compound in urine suggests that these compounds can be separated from other constituents and detected using high-performance liquid chromatography . This technique could be applied to analyze the physical and chemical properties of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, including its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Applications in Polymer and Materials Science
1,4-Benzenediamine derivatives are pivotal in manufacturing polymers and materials with enhanced properties. For instance, they serve as critical intermediates in producing polyurethanes and polyamides noted for their exceptional tensile strength. Their utility extends to the photographic and dye industries due to their unique chemical properties, where they are utilized as antioxidants and antiozonants for rubbers and plastics, enhancing durability and resistance to degradation (R. Layer, 2000).
Inclusion Compounds and Host Molecules
Research has explored the structure of new host molecules forming channel inclusion compounds, where 1,4-Benzenediamine derivatives crystallize in specific configurations to accommodate guest molecules. This capability has implications for creating molecularly tailored materials for specific applications, such as selective filtration and targeted delivery systems (Natalia Fridman Moshe Kapon Yana Sheynin, M. Kaftory, 2006).
Electrochemical Applications
Electrophoretic mobility studies involving 1,4-Benzenediamine derivatives highlight their potential in analytical chemistry, particularly in dye intermediate separation. Adjustments in pH and the addition of surfactants can optimize the separation process, which is crucial for developing efficient and precise analytical methods (C. E. Lin, Y. Chen, 2000).
Antimicrobial and Bioactivity Research
Synthesis and characterization efforts have led to novel derivatives of 1,4-Benzenediamine with potential antimicrobial activities. These derivatives, including polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole, exhibit promising antibacterial properties, indicating their potential for therapeutic applications (Abdel-Zaher A. Elassar, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-N-phenylbenzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEVDCGZQWFIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2198-59-6, 101-54-2 (Parent) | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Aminodiphenylamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9021132 | |
| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine, N-phenyl-, monohydrochloride | |
CAS RN |
56426-15-4, 2198-59-6 | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56426-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Aminodiphenylamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminophenyl)aniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056426154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylbenzene-p-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-aminophenyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TS7135LI6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















